REACTION_CXSMILES
|
[OH:1][CH2:2][C:3]1[CH:8]=[C:7]([C:9]([CH3:12])([CH3:11])[CH3:10])[N:6]=[C:5]([C:13]([CH3:16])([CH3:15])[CH3:14])[CH:4]=1.CC(C)=[O:19]>>[C:13]([C:5]1[CH:4]=[C:3]([CH:8]=[C:7]([C:9]([CH3:10])([CH3:12])[CH3:11])[N:6]=1)[C:2]([OH:19])=[O:1])([CH3:16])([CH3:15])[CH3:14]
|
Name
|
4-hydroxymethyl-2,6-di-t-butylpyridine
|
Quantity
|
302 mg
|
Type
|
reactant
|
Smiles
|
OCC1=CC(=NC(=C1)C(C)(C)C)C(C)(C)C
|
Name
|
Compound B3
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OCC1=CC(=NC(=C1)C(C)(C)C)C(C)(C)C
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
CC(=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
yellow to orange (55 drops of Jone's reagent were consumed)
|
Type
|
ADDITION
|
Details
|
After 5 minutes 2 ml of isopropanol were added to the reaction mixture
|
Duration
|
5 min
|
Type
|
CUSTOM
|
Details
|
a green precipitate of Cr3+ salt was formed
|
Type
|
CUSTOM
|
Details
|
The precipitate was removed by filtration
|
Type
|
ADDITION
|
Details
|
the solution was diluted with ethyl acetate
|
Type
|
WASH
|
Details
|
washed with brine, water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
After filtration
|
Type
|
CUSTOM
|
Details
|
the solvent was removed
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)C=1C=C(C(=O)O)C=C(N1)C(C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 227 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |